molecular formula C17H16N2S B7792505 4-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]aniline

4-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]aniline

Cat. No.: B7792505
M. Wt: 280.4 g/mol
InChI Key: XROZJEHQHFHYKJ-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]aniline is an organic compound that features a thiazole ring substituted with a dimethylphenyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. For this compound, the starting materials would include 3,4-dimethylbenzaldehyde, thioamide, and aniline. The reaction is typically carried out in the presence of a base such as sodium ethoxide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification steps such as recrystallization or chromatography are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]aniline can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]aniline involves its interaction with various molecular targets:

    Molecular Targets: Enzymes such as kinases and receptors involved in cell signaling pathways.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide
  • 4-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]phenol

Uniqueness

4-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-11-3-4-14(9-12(11)2)16-10-20-17(19-16)13-5-7-15(18)8-6-13/h3-10H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROZJEHQHFHYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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